
1-Propanol, 2-(hydroxyamino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2-(hydroxyamino)-2-methyl- is an organic compound with the molecular formula C4H11NO2 It is a derivative of 1-propanol, where the hydroxyl group is substituted with a hydroxyamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanol, 2-(hydroxyamino)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{NH}\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 1-propanol, 2-(hydroxyamino)-2-methyl- often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of 2-methyl-1-nitropropane, followed by hydrolysis to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 2-(hydroxyamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oximes and nitriles.
Reduction: Yields primary and secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Propanol, 2-(hydroxyamino)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-propanol, 2-(hydroxyamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-amino-: Similar in structure but with an amino group instead of a hydroxyamino group.
1-Propanol, 2-(2-hydroxypropoxy)-: Contains an additional hydroxypropoxy group.
2-Amino-1-propanol: Another related compound with an amino group.
Uniqueness
1-Propanol, 2-(hydroxyamino)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxyamino group allows for versatile chemical transformations and interactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
4706-13-2 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
2-(hydroxyamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H11NO2/c1-4(2,3-6)5-7/h5-7H,3H2,1-2H3 |
Clé InChI |
HLRIZIGWJBFWMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
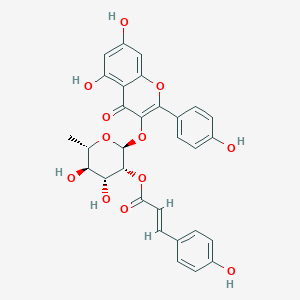
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
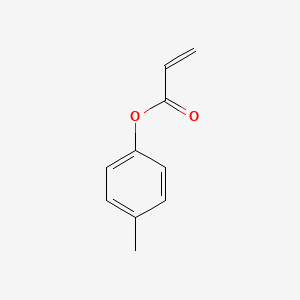
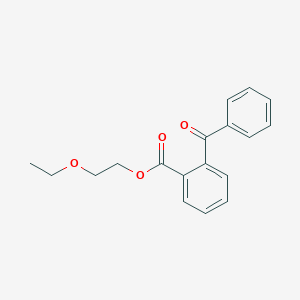
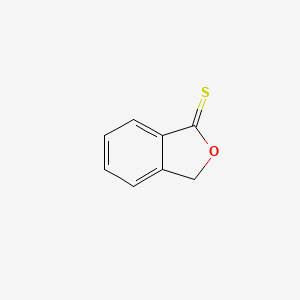
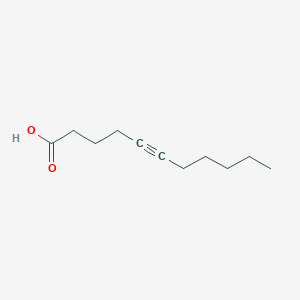
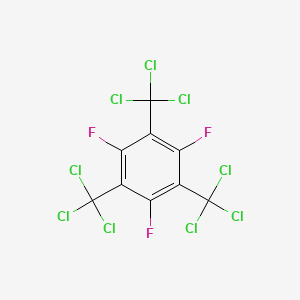
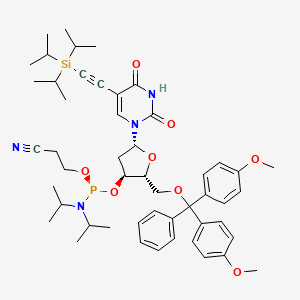

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
